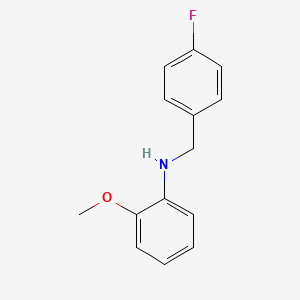
N-(2-Fluorobenzyl)-2-methoxyaniline
Descripción general
Descripción
N-(2-Fluorobenzyl)-2-methoxyaniline, also known as 2-Fluoro-N-(2-methoxyphenyl)benzylamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of substituted anilines, which are widely used in the synthesis of various organic molecules.
Mecanismo De Acción
The mechanism of action of N-(2-Fluorobenzyl)-2-methoxyaniline involves the inhibition of tubulin polymerization, which results in the disruption of microtubule formation. Microtubules are essential for cell division, and their disruption leads to the arrest of the cell cycle at the G2/M phase. This ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. Additionally, it has been reported to inhibit the migration and invasion of cancer cells, which are crucial processes for tumor metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-Fluorobenzyl)-2-methoxyaniline in lab experiments include its high potency and selectivity towards cancer cells. It has also been reported to exhibit low toxicity towards normal cells. However, the limitations of using this compound include its poor solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the research on N-(2-Fluorobenzyl)-2-methoxyaniline. One of the potential directions is the development of novel analogs with improved solubility and bioavailability. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, the potential use of this compound in combination with immunotherapy for cancer treatment can also be explored.
Aplicaciones Científicas De Investigación
N-(2-Fluorobenzyl)-2-methoxyaniline has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit significant activity against various cancer cell lines, including breast, colon, and lung cancer. This compound acts as an inhibitor of tubulin polymerization, which is a crucial process for cell division. Thus, it has the potential to be used as an anticancer agent.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-14-9-5-4-8-13(14)16-10-11-6-2-3-7-12(11)15/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRGGXWAQVBVNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















